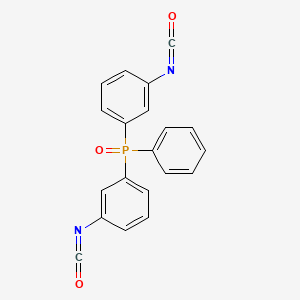![molecular formula C14H17ClO3 B12565206 Ethyl [3-(4-chlorobutanoyl)phenyl]acetate CAS No. 169280-08-4](/img/structure/B12565206.png)
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate is an organic compound belonging to the ester class. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a chlorobutanoyl group attached to a phenyl ring, which is further connected to an ethyl acetate moiety. The molecular formula of this compound is C14H17ClO3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-(4-chlorobutanoyl)phenyl]acetate typically involves the esterification of 3-(4-chlorobutanoyl)phenylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(4-chlorobutanoyl)phenylacetic acid+ethanolacid catalystEthyl [3-(4-chlorobutanoyl)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-(4-chlorobutanoyl)phenylacetic acid and ethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorobutanoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is typically carried out using dilute hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed
Hydrolysis: 3-(4-chlorobutanoyl)phenylacetic acid and ethanol.
Reduction: 3-(4-chlorobutanoyl)phenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.
作用機序
The mechanism of action of Ethyl [3-(4-chlorobutanoyl)phenyl]acetate depends on the specific context in which it is used. In general, esters can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The chlorobutanoyl group may also interact with specific enzymes or receptors, leading to biological effects.
類似化合物との比較
Ethyl [3-(4-chlorobutanoyl)phenyl]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent.
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.
3-(4-chlorobutanoyl)phenylacetic acid: The acid precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
169280-08-4 |
|---|---|
分子式 |
C14H17ClO3 |
分子量 |
268.73 g/mol |
IUPAC名 |
ethyl 2-[3-(4-chlorobutanoyl)phenyl]acetate |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)10-11-5-3-6-12(9-11)13(16)7-4-8-15/h3,5-6,9H,2,4,7-8,10H2,1H3 |
InChIキー |
CILLADHHCOGMEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=CC=C1)C(=O)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)
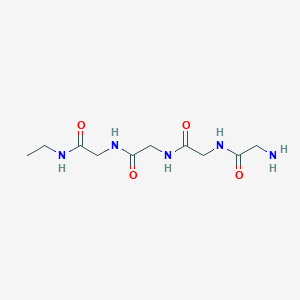
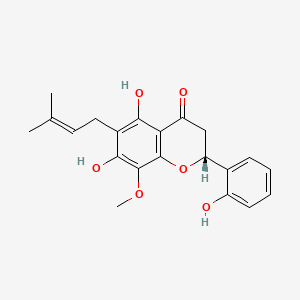
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
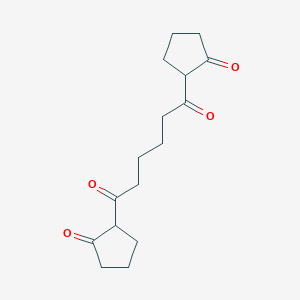
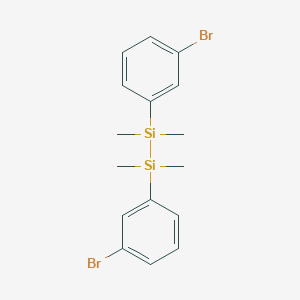

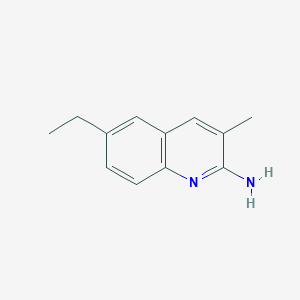
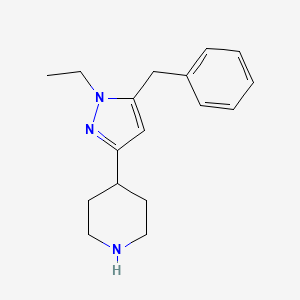
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
